molecular formula C20H19N3O6 B447444 ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B447444
M. Wt: 397.4g/mol
InChI Key: WUAOZMJVYZMPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often synthesized through the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction. This reaction is carried out by condensing an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids, Brønsted acids, and even green catalysts like Eosin Y under visible light .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone core .

Major Products Formed

The major products formed from these reactions include amines, substituted pyrimidinones, and various cyclized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The compound can also interact with calcium channels, modulating their activity and leading to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinones, such as:

Uniqueness

ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4g/mol

IUPAC Name

ethyl 6-(4-methoxyphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O6/c1-3-29-19(24)16-17(12-7-9-15(28-2)10-8-12)21-20(25)22-18(16)13-5-4-6-14(11-13)23(26)27/h4-11,18H,3H2,1-2H3,(H2,21,22,25)

InChI Key

WUAOZMJVYZMPQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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